An In-depth Technical Guide to 5-Bromobenzo[b]furan-2-carbonyl chloride
An In-depth Technical Guide to 5-Bromobenzo[b]furan-2-carbonyl chloride
CAS Number: 62878-96-0
This technical guide provides a comprehensive overview of 5-Bromobenzo[b]furan-2-carbonyl chloride, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, and applications, with a strong emphasis on the causality behind experimental choices and protocols.
Introduction: The Significance of the Benzofuran Scaffold
The benzo[b]furan motif is a prominent heterocyclic core structure found in a multitude of natural products and synthetic compounds with significant biological activities.[1] Its derivatives have demonstrated a wide array of therapeutic properties, including anticancer, antibacterial, antifungal, and anti-inflammatory activities.[2] The strategic placement of a bromine atom at the 5-position and a reactive carbonyl chloride at the 2-position makes 5-Bromobenzo[b]furan-2-carbonyl chloride a versatile building block for the synthesis of novel drug candidates and functional materials. The bromine atom can be utilized for further cross-coupling reactions, while the acyl chloride is a highly reactive functional group for the introduction of various nucleophiles.
Synthesis of 5-Bromobenzo[b]furan-2-carbonyl chloride
The synthesis of the title compound is a two-step process, starting from a suitably substituted phenol. The first step involves the construction of the 5-Bromobenzo[b]furan-2-carboxylic acid core, followed by the conversion of the carboxylic acid to the acyl chloride.
Synthesis of the Precursor: 5-Bromobenzo[b]furan-2-carboxylic acid
Several methods exist for the synthesis of the benzofuran ring system.[3] A common and effective approach for preparing 2-carboxybenzofurans is through the Perkin rearrangement of 3-halocoumarins. This method involves the base-catalyzed ring contraction of a coumarin derivative to a benzofuran.
Conceptual Workflow for the Synthesis of 5-Bromobenzo[b]furan-2-carboxylic acid:
Caption: Synthetic pathway to 5-Bromobenzo[b]furan-2-carboxylic acid.
Detailed Experimental Protocol (Proposed):
This protocol is based on established procedures for Perkin rearrangement and coumarin synthesis.
Materials:
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4-Bromophenol
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Malic acid
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Concentrated Sulfuric acid
-
N-Bromosuccinimide (NBS)
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Azobisisobutyronitrile (AIBN)
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Sodium hydroxide (NaOH)
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Ethanol (EtOH)
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Dichloromethane (DCM)
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Ethyl acetate (EtOAc)
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Hexane
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Synthesis of 6-Bromocoumarin: In a round-bottom flask, cautiously add concentrated sulfuric acid to a mixture of 4-bromophenol and malic acid. Heat the mixture with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into ice-water and extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
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Synthesis of 3,6-Dibromocoumarin: Dissolve the 6-bromocoumarin in a suitable solvent such as carbon tetrachloride. Add N-bromosuccinimide and a catalytic amount of AIBN. Reflux the mixture under inert atmosphere. Monitor the reaction by TLC. After completion, cool the reaction mixture and filter off the succinimide. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
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Synthesis of 5-Bromobenzo[b]furan-2-carboxylic acid: Dissolve the 3,6-dibromocoumarin in ethanol and add an aqueous solution of sodium hydroxide. Reflux the mixture. The Perkin rearrangement is typically complete within a few hours. After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry to afford the desired product.
Conversion to 5-Bromobenzo[b]furan-2-carbonyl chloride
The final step is the conversion of the carboxylic acid to the highly reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Reaction Mechanism: Carboxylic Acid to Acyl Chloride
Caption: Mechanism of acyl chloride formation using thionyl chloride.
Detailed Experimental Protocol:
A procedure analogous to the synthesis of similar acyl chlorides is as follows.[1][4]
Materials:
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5-Bromobenzo[b]furan-2-carboxylic acid
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Thionyl chloride (SOCl₂)
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Toluene (anhydrous)
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N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
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To a suspension of 5-Bromobenzo[b]furan-2-carboxylic acid in anhydrous toluene, add a catalytic amount of DMF.
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Slowly add thionyl chloride to the mixture at room temperature under an inert atmosphere.
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Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases. The reaction can be monitored by the disappearance of the starting material on TLC.
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After completion, cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.
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The resulting crude 5-Bromobenzo[b]furan-2-carbonyl chloride can be used directly for the next step or purified by recrystallization from a suitable solvent like hexane.
Physicochemical Properties and Spectroscopic Characterization
Table 1: Physicochemical Properties of 5-Bromobenzo[b]furan-2-carbonyl chloride
| Property | Value | Reference |
| CAS Number | 62878-96-0 | |
| Molecular Formula | C₉H₄BrClO₂ | |
| Molecular Weight | 259.48 g/mol | [5] |
| Appearance | White to off-white solid | (Predicted) |
| Melting Point | 106 °C | [5] |
Predicted Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region. The proton at the 3-position of the furan ring will likely appear as a singlet. The protons on the benzene ring will exhibit a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.
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¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbon of the acyl chloride is expected to resonate at a characteristic downfield shift (typically 160-170 ppm).[6] The carbons of the benzofuran ring will appear in the aromatic region.
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching of the acyl chloride, typically in the range of 1750-1815 cm⁻¹.[7] Other characteristic bands for the aromatic C-H and C=C stretching, and C-O-C stretching of the furan ring are also expected.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and one chlorine atom.
Chemical Reactivity and Applications in Drug Discovery
5-Bromobenzo[b]furan-2-carbonyl chloride is a highly reactive intermediate due to the presence of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles, making it an invaluable tool for the synthesis of a diverse library of benzofuran derivatives.
Key Reactions and Applications:
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Amide Formation: Reaction with primary or secondary amines yields benzofuran-2-carboxamides. These amides are prevalent in many biologically active molecules and are known to exhibit a range of pharmacological activities, including anticancer and anti-inflammatory properties.[8]
-
Ester Formation: Reaction with alcohols or phenols in the presence of a base leads to the formation of benzofuran-2-carboxylates. These esters can serve as prodrugs or as key intermediates in further synthetic transformations.
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Friedel-Crafts Acylation: The acyl chloride can be used to acylate aromatic rings under Friedel-Crafts conditions, leading to the formation of benzofuran-2-yl ketones.
-
Suzuki and other Cross-Coupling Reactions: The bromine atom at the 5-position can participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups, further diversifying the molecular scaffold.[3]
The combination of these reactions allows for the construction of complex molecules with potential therapeutic applications. The benzofuran core, coupled with the diverse functionalities that can be introduced via the acyl chloride and the bromo group, makes this compound a powerful starting material for the discovery of new drugs.
Handling and Safety Precautions
Acyl chlorides are corrosive and moisture-sensitive compounds. 5-Bromobenzo[b]furan-2-carbonyl chloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. It reacts with water to release corrosive hydrogen chloride gas. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
5-Bromobenzo[b]furan-2-carbonyl chloride is a strategically important synthetic intermediate that provides access to a wide range of functionalized benzofuran derivatives. Its synthesis, while requiring multiple steps, utilizes well-established and reliable chemical transformations. The high reactivity of the acyl chloride and the potential for further modification via the bromo substituent make it a valuable tool for medicinal chemists and researchers in the field of drug discovery. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.
References
Sources
- 1. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran synthesis [organic-chemistry.org]
- 4. prepchem.com [prepchem.com]
- 5. 5-BROMOBENZO[B]FURAN-2-CARBONYL CHLORIDE CAS#: 62878-96-0 [m.chemicalbook.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 5-Bromo-2-chlorobenzoic acid [webbook.nist.gov]
